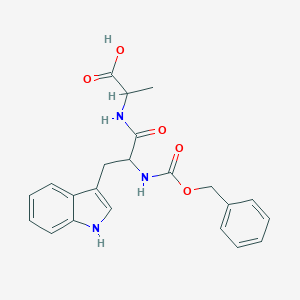

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)propanoic acid

Descripción general

Descripción

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)propanoic acid: is a dipeptide compound consisting of N-Cbz-L-tryptophan and L-alanine. It is primarily used in research and development settings, particularly in the field of peptide synthesis. The compound is known for its role in the synthesis of more complex peptides and proteins, serving as a building block in various biochemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)propanoic acid typically involves the coupling of N-Cbz-L-tryptophan with L-alanine. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The reaction is carried out under mild conditions, usually at room temperature, to ensure the preservation of the functional groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of protective groups and purification techniques such as high-performance liquid chromatography (HPLC) is essential to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)propanoic acid undergoes various chemical reactions, including:

Oxidation: The indole ring of the tryptophan residue can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

Substitution: The amino and carboxyl groups can participate in substitution reactions, forming new peptide bonds with other amino acids.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt), dimethylformamide (DMF).

Major Products Formed:

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Alcohol derivatives of the carbonyl groups.

Substitution: New peptides and proteins formed by coupling with other amino acids.

Aplicaciones Científicas De Investigación

Structural Features

The compound features:

- An indole moiety, contributing to its biological activity.

- A benzyloxycarbonyl (Cbz) protecting group, enhancing stability and facilitating selective reactions during synthesis.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Protection | Benzyloxycarbonyl chloride | Protect amine groups |

| Amide Bond Formation | EDCI, HOBt | Form amide bonds |

| Esterification | Methanol, Acid Catalyst | Create ester linkage |

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)propanoic acid exhibits various biological activities attributed to its structural components:

Therapeutic Applications

Research indicates potential applications in:

- Cancer Treatment : The indole structure is known for its anticancer properties.

- Antimicrobial Activity : Exhibits effectiveness against various pathogens.

- Neurological Disorders : Potential role in modulating neurotransmitter systems.

Table 2: Biological Activities

| Activity Type | Target | Observed Effect |

|---|---|---|

| Anticancer | Tumor Cells | Inhibits proliferation |

| Antimicrobial | Bacterial Strains | Reduces growth |

| Neuroprotective | Neuronal Receptors | Modulates neurotransmitter release |

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a broad-spectrum activity, highlighting its potential use in developing new antibiotics.

Mecanismo De Acción

Mechanism of Action: (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)propanoic acid exerts its effects primarily through the formation of peptide bonds with other amino acids. The compound’s indole ring can participate in various biochemical interactions, including hydrogen bonding and π-π stacking interactions. These interactions are crucial for the stabilization of protein structures and the formation of functional biomolecules .

Molecular Targets and Pathways: The primary molecular targets of this compound are other amino acids and peptides. The compound can interact with enzymes involved in peptide synthesis and degradation, influencing various biochemical pathways related to protein metabolism .

Comparación Con Compuestos Similares

Actividad Biológica

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)propanoic acid, also known as a benzyloxycarbonyl derivative of an indole-based amino acid, has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores its synthesis, mechanism of action, and biological effects based on recent studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the protection of functional groups and formation of amide bonds. Key steps include:

- Protection of Functional Groups : The benzyloxycarbonyl (Cbz) group is utilized to protect amine functionalities during synthesis.

- Amide Bond Formation : Coupling reactions with reagents like EDCI and HOBt facilitate the formation of amide bonds.

- Esterification : The final product is typically formed via esterification reactions involving carboxylic acids and alcohols under acidic conditions.

The molecular formula for this compound is , with a molecular weight of 515.6 g/mol. Its IUPAC name reflects its complex structure, which includes both indole and benzyloxycarbonyl moieties that contribute to its biological activity .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : This compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. By inhibiting HDACs, the compound can potentially induce apoptosis in cancer cells and alter cell cycle progression .

- Binding Affinity : The indole and phenolic structures within the compound facilitate hydrogen bonding and π-π interactions with target proteins, enhancing its binding affinity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro experiments using various cancer cell lines have demonstrated that this compound can significantly reduce cell viability by inducing apoptosis. For instance, in MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell proliferation .

- Mechanistic Insights : The induction of apoptosis was linked to alterations in the expression levels of pro-apoptotic and anti-apoptotic proteins, suggesting that this compound modulates apoptotic pathways .

Enzyme Inhibition Studies

The compound's efficacy as an HDAC inhibitor has been assessed through various biochemical assays:

- IC50 Values : The IC50 value for HDAC inhibition was found to be in the low micromolar range, indicating potent activity compared to other known HDAC inhibitors .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | IC50 (HDAC Inhibition) | Notable Activity |

|---|---|---|---|

| Azumamide | Similar backbone without Cbz group | 5 µM | Moderate anticancer activity |

| Other Indole Derivatives | Varies | 10 µM - 20 µM | Variable activity against different HDACs |

The unique presence of the benzyloxycarbonyl group in this compound contributes to its stability and selectivity during enzymatic interactions, making it a promising candidate for further development in therapeutic applications .

Propiedades

IUPAC Name |

2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5/c1-14(21(27)28)24-20(26)19(11-16-12-23-18-10-6-5-9-17(16)18)25-22(29)30-13-15-7-3-2-4-8-15/h2-10,12,14,19,23H,11,13H2,1H3,(H,24,26)(H,25,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXRFCJEJWEXLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938435 | |

| Record name | N-[2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-(1H-indol-3-yl)propylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17388-71-5 | |

| Record name | NSC333733 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-(1H-indol-3-yl)propylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.